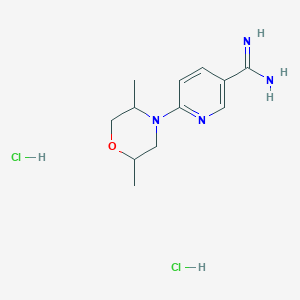![molecular formula C14H14N2O3 B1465289 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide CAS No. 676493-96-2](/img/structure/B1465289.png)
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide
Übersicht
Beschreibung
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide (6-HEPN) is a chemical compound that is used in various scientific research applications. It is a derivative of nicotinamide, an important component of the coenzyme nicotinamide adenine dinucleotide (NAD). 6-HEPN has a wide range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of scientific research applications. It has been used in experiments to study the effects of NAD+ on cellular metabolism, as well as to investigate the role of NAD+ in the regulation of gene expression. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been used to study the effects of NAD+ on mitochondrial biogenesis and energy metabolism. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been used to study the effects of NAD+ on cell proliferation, apoptosis, and cell death.
Wirkmechanismus
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a cofactor for the enzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is an important component of the cellular energy metabolism, and it is involved in a variety of biochemical processes, including the regulation of gene expression, mitochondrial biogenesis, and cell proliferation. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a substrate for NAD+, and it is involved in the transfer of electrons from NAD+ to other molecules.
Biochemical and Physiological Effects
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the enzyme NAD+ and to increase the levels of NAD+ in cells. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to increase the activity of NAD+-dependent enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidoreductases. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been shown to increase the levels of NAD+-dependent metabolites, such as NAD+-dependent fatty acids and NAD+-dependent amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of NAD+ on cellular metabolism. However, there are some limitations to using 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in laboratory experiments. For example, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not readily available in large quantities, and it is relatively expensive to purchase. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not as effective as other NAD+ precursors, such as nicotinamide mononucleotide (NMN).
Zukünftige Richtungen
There are several possible future directions for research involving 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide. One potential direction is to further investigate the effects of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide on NAD+-dependent enzymes and metabolites. Additionally, further research could be done to determine the optimal concentrations of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide for different laboratory experiments. Additionally, research could be done to develop methods for synthesizing 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in larger quantities and at lower costs. Finally, research could be done to investigate the potential therapeutic applications of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide, such as in the treatment of diseases related to NAD+ metabolism.
Eigenschaften
IUPAC Name |
6-[4-(2-hydroxyethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-14(18)11-3-6-13(16-9-11)19-12-4-1-10(2-5-12)7-8-17/h1-6,9,17H,7-8H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZQVPOWODTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


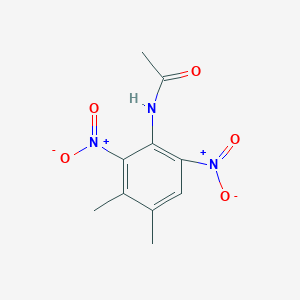

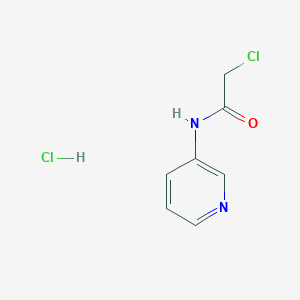
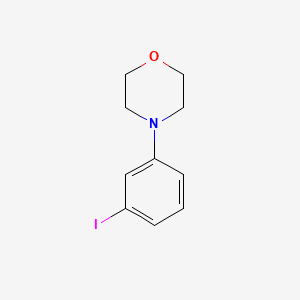

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
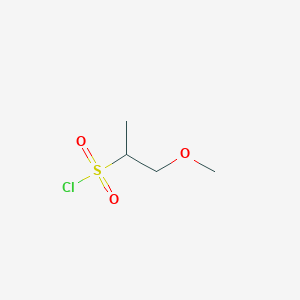
![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
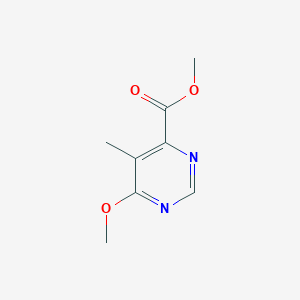
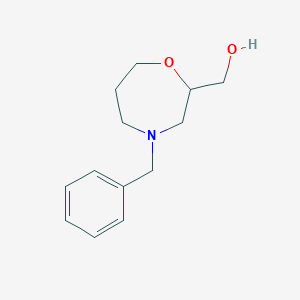
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
